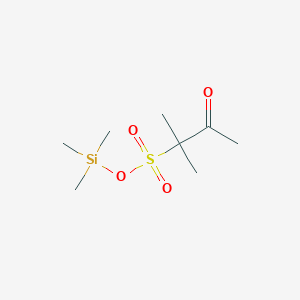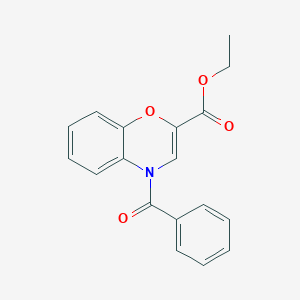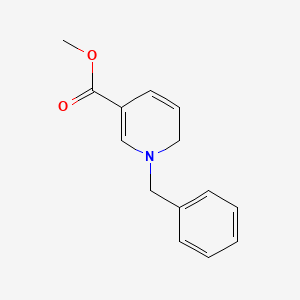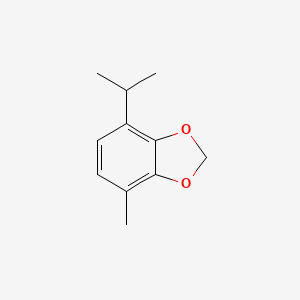![molecular formula C28H21N B14463707 9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole CAS No. 73813-92-0](/img/structure/B14463707.png)
9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole typically involves the reaction of fluorenone derivatives with carbazole under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between fluorenone and carbazole in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions often include the presence of a catalytic amount of glacial acetic acid to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene moiety to fluorenyl.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the carbazole and fluorenylidene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, reduced fluorenyl compounds, and substituted carbazole derivatives .
Wissenschaftliche Forschungsanwendungen
9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Wirkmechanismus
The mechanism of action of 9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death in cancer cells . Additionally, it can interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 9-fluorenylideneacetate: This compound shares a similar fluorenylidene structure but differs in its ester functional group.
1-(9-Methyl-9H-fluoren-2-yl)-ethanone: This compound has a similar fluorenyl core but with different substituents.
1-(7-Acetyl-9-ethyl-9H-fluoren-2-yl)-ethanone: Another fluorenyl derivative with distinct functional groups.
Uniqueness
9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole is unique due to its combination of carbazole and fluorenylidene moieties, which impart distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in organic electronics and medicinal chemistry.
Eigenschaften
CAS-Nummer |
73813-92-0 |
|---|---|
Molekularformel |
C28H21N |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
9-ethyl-1-(fluoren-9-ylidenemethyl)carbazole |
InChI |
InChI=1S/C28H21N/c1-2-29-27-17-8-7-15-24(27)25-16-9-10-19(28(25)29)18-26-22-13-5-3-11-20(22)21-12-4-6-14-23(21)26/h3-18H,2H2,1H3 |
InChI-Schlüssel |
BTPLPDOCRAVOCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C3=CC=CC(=C31)C=C4C5=CC=CC=C5C6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


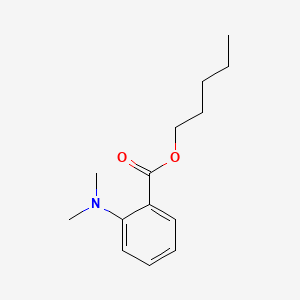
![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)
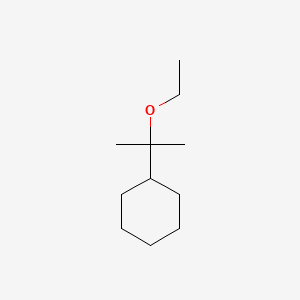

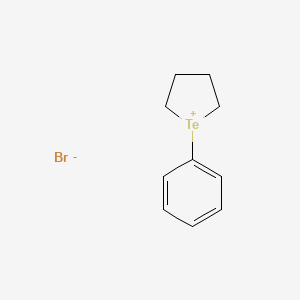
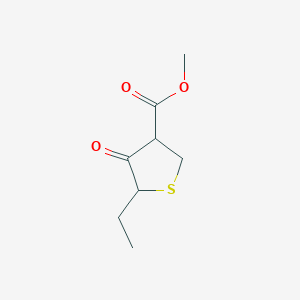
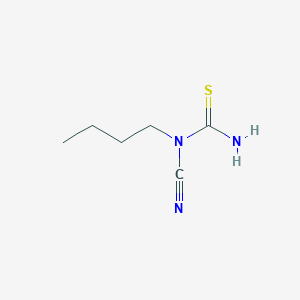
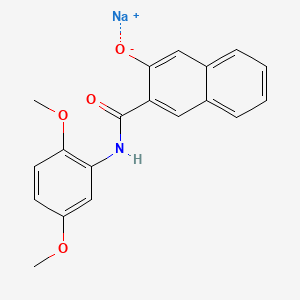
![N-[(Benzyloxy)methyl]-N-butylbutan-1-amine](/img/structure/B14463673.png)
